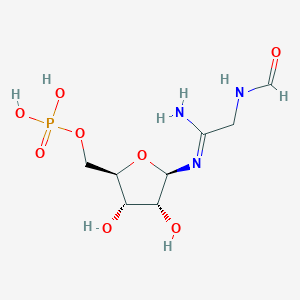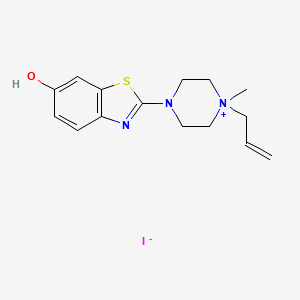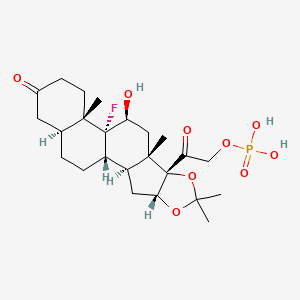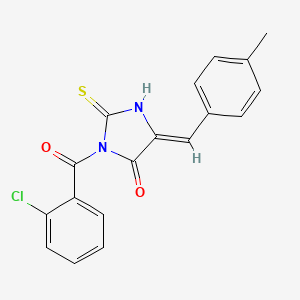
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its complex structure, which includes chloro, fluoro, and phenyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the triazole ring.
Substitution Reactions: Introduction of chloro and fluoro groups through nucleophilic substitution.
Phenoxymethyl Group Addition: Using phenol derivatives and appropriate reagents to attach the phenoxymethyl group.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted triazoles.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studying enzyme interactions and protein binding.
Medicine
Industry
In the industrial sector, the compound may be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups may enhance binding affinity and specificity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(phenoxymethyl)-: Lacks the fluoro group.
4H-1,2,4-Triazole, 4-(3-chlorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)-: Lacks the fluoro group.
Uniqueness
The presence of both chloro and fluoro groups in 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- makes it unique, potentially enhancing its reactivity and binding properties compared to similar compounds.
特性
CAS番号 |
141079-13-2 |
|---|---|
分子式 |
C21H14Cl2FN3O |
分子量 |
414.3 g/mol |
IUPAC名 |
4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H14Cl2FN3O/c22-15-8-6-14(7-9-15)21-26-25-20(13-28-17-4-2-1-3-5-17)27(21)16-10-11-19(24)18(23)12-16/h1-12H,13H2 |
InChIキー |
HAYHAGYTNISWID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




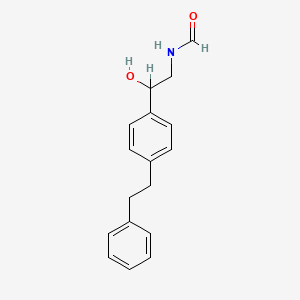
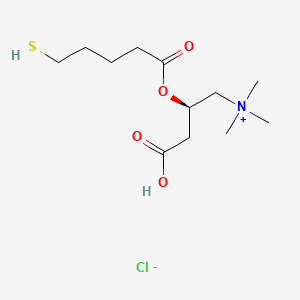
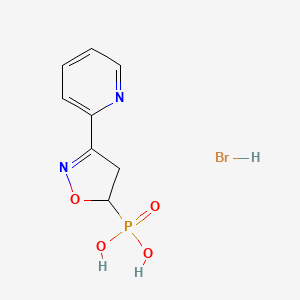


![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)
